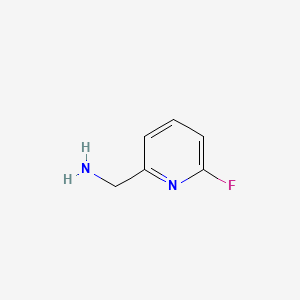

(6-Fluoropyridin-2-YL)methanamine

Description

Properties

IUPAC Name |

(6-fluoropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKASTPCSJWJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663774 | |

| Record name | 1-(6-Fluoropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205744-18-9 | |

| Record name | 1-(6-Fluoropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to (6-Fluoropyridin-2-YL)methanamine: Properties, Synthesis, and Applications

This compound, also known as 2-aminomethyl-6-fluoropyridine, is a fluorinated heterocyclic compound of significant interest to researchers in drug discovery and chemical synthesis. Its structure, which combines a reactive primary amine with a 6-fluoropyridine core, offers a unique combination of properties that are highly advantageous for the development of novel therapeutic agents. The strategic placement of the fluorine atom significantly modulates the electronic properties of the pyridine ring, influencing its pKa, metabolic stability, and potential for specific molecular interactions, such as hydrogen bonding and dipole interactions. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this versatile building block.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. It is important to note that while some data is derived from experimental sources, other values are computationally predicted and should be considered as such.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Aminomethyl-6-fluoropyridine, 6-Fluoro-2-pyridinemethanamine | [1][2] |

| CAS Number | 205744-18-9 | [1][2][3] |

| Molecular Formula | C₆H₇FN₂ | [2] |

| Molecular Weight | 126.13 g/mol | [2] |

| Appearance | Not specified (likely colorless to pale yellow liquid) | - |

| Boiling Point | 198 °C (Predicted) | [2] |

| Density | 1.18 g/cm³ (Predicted) | [2] |

| Flash Point | 74 °C (Predicted) | [2] |

| Refractive Index | 1.526 (Predicted) | [2] |

| InChI Key | VZKASTPCSJWJIG-UHFFFAOYSA-N | [4] |

Spectroscopic Signature Analysis

While publicly available spectra for this compound are limited, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following is an expert analysis of the expected spectral data, based on the compound's structure and data from analogous molecules[5][6][7].

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aminomethyl protons and the three aromatic protons on the pyridine ring.

-

Aromatic Region (δ 6.5-8.0 ppm): Three signals are expected. The proton at C5 (para to the fluorine) will likely appear as a triplet due to coupling with both the C4 and C3 protons. The protons at C3 and C4 will appear as doublets or doublet of doublets. The fluorine atom will introduce additional long-range coupling (JHF), further splitting these signals.

-

Aminomethyl Protons (-CH₂NH₂): A singlet or a broad singlet is expected around δ 3.8-4.0 ppm for the methylene (-CH₂-) protons.

-

Amine Protons (-NH₂): A broad singlet, whose chemical shift is concentration and solvent-dependent, is expected for the amine protons, typically in the δ 1.5-2.5 ppm range.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals.

-

Aromatic Carbons (δ 100-165 ppm): Five signals corresponding to the pyridine ring carbons. The carbon bearing the fluorine (C6) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and appear significantly upfield around δ 160-165 ppm. The other carbons will show smaller two- and three-bond couplings to fluorine.

-

Aliphatic Carbon (δ ~45 ppm): One signal for the methylene carbon (-CH₂-).

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

-

N-H Stretching: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group will be just below 3000 cm⁻¹.

-

C=N and C=C Stretching: Strong absorptions in the 1500-1600 cm⁻¹ region are characteristic of the pyridine ring.

-

C-F Stretching: A strong, characteristic absorption band in the 1200-1250 cm⁻¹ region, confirming the presence of the C-F bond.

-

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 126, corresponding to the molecular weight.

-

Fragmentation: A key fragmentation pattern would be the loss of the amino group (-NH₂) to give a fragment at m/z = 110, or the loss of the aminomethyl group (-CH₂NH₂) to give the 6-fluoropyridinium cation at m/z = 96.

-

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of this compound involves the reduction of the corresponding nitrile, 6-fluoro-2-cyanopyridine. This precursor is accessible from commercially available materials. Catalytic hydrogenation is a preferred method due to its clean conversion and operational simplicity.

Experimental Protocol: Catalytic Hydrogenation of 6-Fluoro-2-cyanopyridine

Causality: This protocol uses Raney Nickel, a highly active and cost-effective catalyst for nitrile reduction. The use of ethanolic ammonia minimizes side reactions, such as the formation of secondary amines, by providing a large excess of ammonia to compete with the product amine for reaction with any intermediates.

-

Reactor Setup: To a 500 mL stainless steel autoclave, add 6-fluoro-2-cyanopyridine (12.2 g, 100 mmol) and ethanol (200 mL).

-

Catalyst Addition: Carefully add Raney Nickel (approx. 2.5 g, ~20% by weight, as a 50% slurry in water) to the solution under a nitrogen atmosphere.

-

Ammonia Saturation: Cool the mixture to 0-5 °C and bubble ammonia gas through the solution for 30 minutes until saturation is achieved.

-

Hydrogenation: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.

-

Reaction: Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL). Caution: The Raney Nickel filter cake is pyrophoric and should not be allowed to dry. Quench it carefully with water immediately after filtration.

-

Purification: Concentrate the combined filtrate under reduced pressure to remove the ethanol. The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its two key functional groups: the primary amine and the activated fluoropyridine ring.

-

Reactions of the Aminomethyl Group: The primary amine is a versatile nucleophile and a base. It readily undergoes standard amine reactions such as:

-

Acylation/Amide Formation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

-

Reactivity of the 6-Fluoropyridine Ring: The fluorine atom at the 2-position, along with the ring nitrogen, strongly activates the C6 position towards nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in this context.[8] This allows for the displacement of the fluoride ion by a variety of nucleophiles, a key strategy for building molecular complexity.

-

Displacement with O-nucleophiles: Reaction with alkoxides or phenoxides (e.g., sodium methoxide, sodium phenoxide) yields the corresponding 6-alkoxy or 6-aryloxy-2-aminomethylpyridines.

-

Displacement with N-nucleophiles: Reaction with primary or secondary amines, often at elevated temperatures, can replace the fluorine with a new amino substituent.[9]

-

Displacement with S-nucleophiles: Thiolates can readily displace the fluoride to form 6-thioether derivatives.

-

Caption: Key reactivity pathways of this compound.

Applications in Medicinal Chemistry and Drug Discovery

Fluorinated heterocycles are cornerstones of modern drug design, and this compound is a prime example of a high-value building block.[10] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the basicity (pKa) of the pyridine nitrogen, which can be critical for optimizing pharmacokinetic properties.[10]

Case Study: Inhibitors of Lysyl Oxidase-Like 2 (LOXL2)

A compelling application of this scaffold is in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the progression of fibrosis.[11] Dysregulation of LOXL2 leads to excessive cross-linking of collagen and elastin in the extracellular matrix, a hallmark of fibrotic diseases.

Researchers developed a series of potent and selective LOXL2 inhibitors based on a substituted aminomethyl-pyridine core. The clinical candidate PAT-1251 incorporates a closely related (4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy moiety.[11] In these structures, the aminomethyl pyridine portion serves as a crucial pharmacophore that likely interacts with the enzyme's active site. The strategic placement of substituents on the pyridine ring, enabled by synthetic handles like the fluorine in this compound, is critical for achieving potency and selectivity. This work underscores the value of this scaffold in generating clinical candidates for challenging disease targets.

Caption: Role of LOXL2 in fibrosis and its inhibition.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling by trained professionals in a laboratory setting. While a specific, comprehensive safety profile is not available, data from closely related fluorinated and chlorinated aminopyridines provide a strong basis for safe handling protocols.[12][13][14][15]

-

GHS Hazard Classification (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions for Safe Handling:

-

Storage:

References

- Sunway Pharm Ltd. (n.d.). This compound.

- Molbase. (n.d.). This compound.

- Daan, F. H., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Chem-Tools. (n.d.). This compound.

- Harrison, C. L., et al. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron Letters.

- Supporting Information for referenced article. (n.d.).

- PubChem. (n.d.). (6-Fluoropyridin-2-yl)methanol.

- PubChem. (n.d.). 6-Fluoropyridin-2-amine.

- ResearchGate. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine.

- Cabeza, J. A., et al. (1992). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions.

- Crain, E. J., et al. (2020). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry.

- ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.

- IS NIR Spectra. (n.d.). NIR Spectra Collection.

- Chemsrc. (2025). (6-Bromopyridin-2-yl)methanamine.

- PubChemLite. (2025). (2-bromo-6-fluoropyridin-3-yl)methanamine hydrochloride.

- PubMed. (2025). FDA-Approved Fluorine-Containing Molecules in 2024.

- Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives.

- MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.

- PubMed. (1999). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir.

Sources

- 1. This compound - CAS:205744-18-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. echemi.com [echemi.com]

- 3. CAS 205744-18-9 | 3H30-3-3K | MDL MFCD12827700 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 205744-18-9|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR [m.chemicalbook.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to (6-Fluoropyridin-2-YL)methanamine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (6-Fluoropyridin-2-YL)methanamine dihydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, handling, and strategic applications, with an emphasis on the scientific rationale behind its use.

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into heterocyclic scaffolds has become a cornerstone of contemporary drug design.[1] Fluorine's unique electronic properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—impart significant advantages to bioactive molecules.[2] When incorporated into a pyridine ring, fluorine can modulate the basicity (pKa) of the nitrogen atom, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity to target proteins through favorable electrostatic interactions.[1][2]

This compound dihydrochloride, in particular, offers a trifecta of desirable features for drug discovery: a fluorinated pyridine ring for enhanced metabolic stability and modulated basicity, a primary amine for versatile chemical derivatization, and its formulation as a dihydrochloride salt to improve solubility and handling.[3] This guide will explore the multifaceted nature of this compound and its role in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound dihydrochloride is paramount for its effective utilization in synthesis and drug development.

| Property | Value | Source(s) |

| CAS Number | 1257535-08-2 | [1] |

| Molecular Formula | C₆H₉Cl₂FN₂ | [4] |

| Molecular Weight | 199.05 g/mol | [4] |

| Appearance | Solid | [1] |

| Melting Point | 138 to 140°C | [1] |

| Purity | Typically ≥95% | [4] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [4] |

| logP | 1.523 | [4] |

The presence of the fluorine atom significantly influences the electronic properties of the pyridine ring, making the nitrogen atom less basic compared to its non-fluorinated analog. This can be a critical factor in modulating off-target effects, particularly for kinase inhibitors where interactions with the hinge region are crucial.[5] The primary amine serves as a key handle for a wide array of chemical transformations, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthesis and Purification

The synthesis of this compound typically proceeds from a commercially available precursor, 6-fluoropyridine-2-carbonitrile. The following protocol outlines a robust and scalable synthetic route.

Synthetic Workflow

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

The Strategic Application of (6-Fluoropyridin-2-yl)methanamine in Modern Drug Discovery: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of (6-fluoropyridin-2-yl)methanamine, a key building block for researchers, scientists, and drug development professionals. We will explore its chemical identity, strategic importance in medicinal chemistry, synthesis, and safe handling protocols.

Core Chemical Identity and Physicochemical Properties

This compound, a substituted picolylamine, is a critical reagent in the synthesis of complex pharmaceutical agents. Its structure is characterized by a pyridine ring functionalized with a fluorine atom at the 6-position and a methanamine group at the 2-position.

IUPAC Name: this compound Synonyms: 2-(Aminomethyl)-6-fluoropyridine, 6-Fluoro-2-picolylamine CAS Number: 205744-18-9 Molecular Formula: C₆H₇FN₂ Molecular Weight: 126.13 g/mol

The strategic placement of the fluorine atom and the reactive primary amine group imparts unique physicochemical properties that are highly advantageous in drug design.

| Property | Value/Information | Source |

| Molecular Weight | 126.13 g/mol | |

| Molecular Formula | C₆H₇FN₂ | |

| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |

| Boiling Point | Estimated 201-203°C (for 3-yl isomer) | Smolecule |

| Density | Estimated 1.165 g/cm³ (for 3-yl isomer) | Smolecule |

| Polar Surface Area (TPSA) | 38.91 Ų | |

| logP | 0.6794 |

The Fluorine Advantage: Strategic Importance in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 6-fluoro substituent on the pyridine ring of this methanamine offers several key benefits:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme and receptor targets, potentially increasing the potency of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen and the aminomethyl group, influencing the compound's ionization state at physiological pH. This can impact cell permeability and target engagement.

-

Improved Selectivity: The unique electronic and steric properties of fluorine can contribute to higher selectivity for the intended biological target over off-targets, reducing the potential for side effects.

The primary amine of the methanamine group provides a versatile handle for synthetic elaboration, allowing for the construction of a wide array of derivatives, such as amides, ureas, and sulfonamides, to explore structure-activity relationships (SAR).

Synthesis and Chemical Reactivity

The synthesis of this compound is not widely detailed in readily available literature, but a logical and commonly employed synthetic route can be inferred from the preparation of analogous compounds. A plausible pathway involves the reduction of the corresponding nitrile, 6-fluoro-2-cyanopyridine.

Figure 1: A proposed synthetic pathway to this compound.

Protocol: Hypothetical Synthesis via Nitrile Reduction

This protocol is based on established chemical transformations for similar structures and serves as a guiding framework.

Step 1: Fluorination of 6-Chloro-2-cyanopyridine

-

Reagents and Setup: In a dry reaction vessel, combine 6-chloro-2-cyanopyridine, a spray-dried potassium fluoride (KF) source, and a high-boiling point aprotic polar solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

-

Reaction Conditions: Heat the mixture to a high temperature (typically 150-220°C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The high temperature is necessary to facilitate the nucleophilic aromatic substitution (Halex reaction).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and quench with water. Extract the product, 6-fluoro-2-cyanopyridine, with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Step 2: Reduction of 6-Fluoro-2-cyanopyridine

-

Reagents and Setup: Dissolve 6-fluoro-2-cyanopyridine in a suitable solvent such as methanol or ethanol. Add a catalytic amount of Raney nickel or another suitable hydrogenation catalyst.

-

Reaction Conditions: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen gas atmosphere (typically 50-100 psi). Stir the reaction at room temperature until the uptake of hydrogen ceases.

-

Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or conversion to a hydrochloride salt followed by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for constructing inhibitors of various enzymes and modulators of receptors. Its utility is demonstrated in its incorporation into molecules targeting a range of diseases.

Case Study: A Building Block for Enzyme Inhibitors

While specific examples naming this compound as a starting material are not prevalent in publicly accessible databases, the closely related 2-aminomethylpyridine and other fluorinated pyridine cores are featured in numerous patents for enzyme inhibitors, including but not limited to:

-

Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

-

Metalloenzyme Inhibitors: The nitrogen atoms of the pyridine and the primary amine can coordinate with metal ions in the active sites of metalloenzymes.[1]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Derivatives of aminomethylpyridines have been explored for their potential in managing type 2 diabetes.

The workflow for incorporating this building block into a drug discovery program typically follows these steps:

Sources

Preparation of (6-Fluoropyridin-2-YL)methanamine

An In-depth Technical Guide to the Synthesis of (6-Fluoropyridin-2-YL)methanamine

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound, also known as 2-(aminomethyl)-6-fluoropyridine, is a pivotal structural motif in modern medicinal chemistry and drug development. Its utility stems from the unique combination of a pyridine scaffold, a reactive primary amine for further derivatization, and a strategically placed fluorine atom. The fluorine substituent is particularly significant; its high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets, without introducing significant steric bulk.[1] This makes the title compound a highly sought-after building block for creating novel therapeutics, particularly those targeting neurological disorders.[1]

This guide provides an in-depth exploration of the prevalent and most efficient synthetic strategies for preparing this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, justify the selection of reagents and conditions, and present validated protocols to ensure reproducibility and success in the laboratory.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis is the cornerstone of an efficient synthetic plan. For this compound, the most direct and industrially viable disconnection is at the aminomethyl group, identifying the nitrile functionality as a robust and reliable precursor.

Caption: Retrosynthetic analysis of this compound.

This analysis points to the reduction of 6-fluoropicolinonitrile (also known as 6-fluoropyridine-2-carbonitrile) as the most prominent synthetic route. This strategy is advantageous due to the high-yielding and clean nature of nitrile reductions and the commercial availability of the precursor.[2][3] Alternative routes, such as the functionalization of 6-fluoro-2-picoline, are generally less efficient as they involve multiple steps, including harsh free-radical halogenation and subsequent amination, which can suffer from lower yields and more complex purification challenges.[4]

Part 2: The Primary Pathway: Synthesis via Nitrile Reduction

The conversion of 6-fluoropicolinonitrile to this compound is the most widely adopted and scalable method. The success of this approach hinges on the selective reduction of the nitrile group without affecting the fluorinated pyridine ring. Two primary methodologies are employed: catalytic hydrogenation and chemical reduction with hydride reagents.

Key Precursor: 6-Fluoropicolinonitrile

The starting material, 6-fluoropicolinonitrile (CAS No: 3939-15-9), is a stable, crystalline solid. It is commercially available from numerous suppliers, making this synthetic route highly accessible.[2][3][5] Its synthesis is typically achieved from corresponding 6-halopicolinonitriles and is well-documented in the chemical literature.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and often preferred method for nitrile reduction due to its high efficiency, atom economy, and the generation of clean products, which simplifies downstream processing.[6] The general transformation involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst.

Mechanism & Causality: The reaction proceeds via adsorption of the nitrile and hydrogen onto the catalyst surface. The π-bonds of the nitrile are sequentially hydrogenated, passing through an imine intermediate which is then further reduced to the primary amine.

The choice of catalyst is critical to prevent a common side reaction: dehalogenation (hydrogenolysis of the C-F bond). While highly active catalysts like Palladium on Carbon (Pd/C) are excellent for many reductions, they can sometimes promote the undesired removal of the fluorine atom.[7][8] Catalysts such as Raney Nickel (Ra-Ni) or Platinum group metals are often employed to balance reactivity with selectivity. The inclusion of ammonia in the reaction medium is a field-proven technique to suppress the formation of secondary amine impurities, which can arise from the reaction of the intermediate imine with the final amine product.

Caption: General workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 6-fluoropicolinonitrile (1.0 eq).

-

Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (5-10 wt% of the substrate) as a slurry in methanol. Add a 7N solution of ammonia in methanol as the reaction solvent. The use of methanolic ammonia is crucial for minimizing secondary amine formation.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Reaction: Heat the mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like HPLC or GC-MS.

-

Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Table 1: Comparison of Catalytic Hydrogenation Systems

| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Typical Yield (%) | Reference(s) |

| Raney Nickel | Methanolic Ammonia | 50 - 150 | 50 - 80 | >90% | [8][9] |

| Pd/C | Ethanol / Ammonia | 45 - 60 | 25 - 50 | 85-95% | [7] |

| Rh/Al₂O₃ | Methanol / Ammonia | 100 - 200 | 60 - 100 | ~90% | [8] |

| Pt/C | Acetic Acid / H₂O | 50 | 25 | 80-90% | [8] |

Note: Yields are highly dependent on specific substrate and reaction scale.

Method B: Electrocatalytic Hydrogenation

A modern, milder alternative to high-pressure hydrogenation is electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor.[6] This technology generates monoatomic hydrogen species directly on the cathode surface from a proton source like water or humidified hydrogen gas, avoiding the need for high-pressure H₂.[6] This method offers enhanced safety and control.

Principle of Operation: In a PEM reactor, protons migrate from the anode, through the membrane, to the cathode catalyst layer. Here, they are reduced to adsorbed hydrogen atoms (H_ad), which then act as the reducing agent for the substrate flowing through the cathodic chamber.[6] This technique often results in high yields under ambient temperature and pressure.

Part 3: Purification and Spectroscopic Characterization

Purification: The crude this compound obtained from the reaction is typically a liquid. Purification is most commonly achieved by:

-

Vacuum Distillation: For larger scales, this is an effective method to obtain high-purity material.

-

Column Chromatography: For smaller scales or to remove persistent impurities, silica gel chromatography using a solvent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing) is effective.

Characterization: The identity and purity of the final compound should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: The carbon NMR will show distinct signals for the six carbons, with the C-F carbon exhibiting a large coupling constant (¹J_CF).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the protonated molecular ion [M+H]⁺, confirming the molecular weight.

Conclusion: A Versatile Building Block Made Accessible

The synthesis of this compound is most reliably and efficiently achieved through the catalytic hydrogenation of its nitrile precursor, 6-fluoropicolinonitrile. This method is scalable, high-yielding, and utilizes a readily available starting material. The choice of catalyst, particularly Raney Nickel, in a methanolic ammonia solution provides an excellent balance of reactivity and selectivity, effectively preventing the undesirable side reactions of secondary amine formation and dehalogenation. With the detailed protocols and mechanistic insights provided in this guide, researchers and drug development professionals are well-equipped to produce this valuable synthetic intermediate for the advancement of new chemical entities.

References

- Kurobe, H., et al. (2021). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry. [Link]

- Bayer Cropscience AG (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.

- Bayer Cropscience AG (2008). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.

- Save My Exams. Synthetic Routes (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]

- LG Life Sciences, Ltd. (2006). Process for preparing 2-aminopyridine derivatives.

Sources

- 1. Buy (6-Fluoropyridin-3-yl)methanamine | 205744-17-8 [smolecule.com]

- 2. 6-Fluoropicolinonitrile [synhet.com]

- 3. chemscene.com [chemscene.com]

- 4. savemyexams.com [savemyexams.com]

- 5. 3939-15-9|6-Fluoropicolinonitrile|BLD Pharm [bldpharm.com]

- 6. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 8. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 9. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of (6-Fluoropyridin-2-YL)methanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (6-Fluoropyridin-2-YL)methanamine, a compound of significant interest in pharmaceutical and agrochemical research. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and draws parallels with structurally similar compounds. Crucially, this guide details a robust, step-by-step experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications. This document is intended for an audience of researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution for process optimization, formulation development, and scalable synthesis.

Introduction: The Critical Role of Solubility in Research and Development

This compound is a fluorinated pyridine derivative with a primary amine functionality. Such structures are prevalent in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in various intermolecular interactions. The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in a multitude of applications, from reaction kinetics and purification strategies to the formulation of the final product. A comprehensive understanding of its solubility profile is paramount for:

-

Optimizing Reaction Conditions: Ensuring the compound remains in the solution phase for efficient chemical transformations.

-

Developing Purification Protocols: Selecting appropriate solvents for crystallization, extraction, and chromatographic separation.

-

Formulation and Drug Delivery: Designing stable and bioavailable formulations for pharmaceutical applications.[1]

Due to the limited availability of specific experimental data for this compound, this guide provides a foundational understanding of its expected solubility and a practical framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound provides key insights into its likely solubility behavior.

| Property | Value/Prediction | Source |

| Molecular Formula | C₆H₇FN₂ | Inferred |

| Molecular Weight | 126.13 g/mol | [2] |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |

| XLogP3 | ~0.1 | [2] |

The presence of a pyridine ring, a fluorine atom, and a primary amine group suggests a molecule with a moderate degree of polarity. The nitrogen atoms in the pyridine ring and the primary amine can act as hydrogen bond acceptors, while the amine group can also act as a hydrogen bond donor.[3] The fluorine atom, while electronegative, contributes less to hydrogen bonding than the amine group.

Based on these structural features, the following solubility profile is predicted:

-

High Solubility in Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol are expected to be excellent solvents for this compound. These solvents can engage in hydrogen bonding with the amine and pyridine nitrogen, facilitating dissolution.

-

Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile should also effectively dissolve the compound due to dipole-dipole interactions.

-

Moderate to Limited Solubility in Nonpolar Solvents: Solvents such as toluene, hexane, and diethyl ether are anticipated to be poorer solvents. While some dissolution may occur due to van der Waals forces, the lack of strong intermolecular interactions with the polar functional groups of the solute will limit solubility.

This qualitative prediction is supported by data for the related compound, (6-Fluoropyridin-3-yl)methanamine, which is reported to be soluble in water, ethanol, and various organic solvents.[2] Similarly, 6-Chloropyridin-3-amine is noted to have greater solubility in organic solvents like ethanol and methanol compared to water.[4]

Intermolecular Interactions and Solubility: A Deeper Dive

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Figure 2. Workflow for the isothermal saturation method.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Sample Collection and Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and any potential decomposition temperature of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved solute can be determined by the difference in weight. The solubility can then be expressed in terms of g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Recommended for Higher Accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing these standards using an appropriate analytical technique (e.g., HPLC-UV).

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Data Validation and Reporting:

-

Each solubility measurement should be performed in triplicate to ensure reproducibility.

-

The final solubility should be reported as the mean ± standard deviation.

-

It is good practice to characterize the solid phase before and after the experiment (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred. [5]

Safety Precautions

This compound and the organic solvents used in solubility studies may pose health and safety risks. It is imperative to consult the Safety Data Sheet (SDS) for the compound and each solvent before commencing any experimental work. [6][7][8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All handling of the compound and solvents should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. [6][10]In case of contact, rinse the affected area immediately with plenty of water.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for a reliable prediction of its solubility profile in common organic solvents. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed and robust experimental protocol for the empirical determination of its solubility. By following the outlined procedures, researchers can generate the critical data needed to advance their work in drug discovery, process chemistry, and materials science. The principles and methodologies described herein are fundamental to good laboratory practice and will enable the successful application of this compound in a wide range of scientific endeavors.

References

- Benchchem. An In-depth Technical Guide on the Solubility of 5-Tert-butylnonan-5-amine in Organic Solvents. Accessed January 10, 2026.

- Smolecule. Buy (6-Fluoropyridin-3-yl)methanamine | 205744-17-8. Accessed January 10, 2026.

- Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.

- Moorpark College. Experiment 13 – Properties of Amines and Amides. Accessed January 10, 2026.

- ResearchGate.

- AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. Accessed January 10, 2026.

- Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. Accessed January 10, 2026.

- PubChem. 6-Fluoropyridin-2-amine | C5H5FN2 | CID 2761399. Accessed January 10, 2026.

- PubChem. 1-(6-Fluoropyridin-3-yl)methanamine | C6H7FN2 | CID 21714708. Accessed January 10, 2026.

- ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Accessed January 10, 2026.

- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Accessed January 10, 2026.

- Protocols.io. In-vitro Thermodynamic Solubility. Accessed January 10, 2026.

- CymitQuimica.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed January 10, 2026.

- MedchemExpress.com.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Accessed January 10, 2026.

- Fisher Scientific.

- Apollo Scientific.

- AK Scientific, Inc. (2-Bromo-6-fluoropyridin-3-yl)methanamine;hydrochloride. Accessed January 10, 2026.

- BLD Pharm. 205744-18-9|this compound. Accessed January 10, 2026.

- Smolecule. Buy (6-Chloropyridin-2-yl)methanamine | 188637-75-4. Accessed January 10, 2026.

- Benchchem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Accessed January 10, 2026.

- PubChem. (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263. Accessed January 10, 2026.

- ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. Accessed January 10, 2026.

- ChemScene. 1511582-33-4 | (2,6-Difluoropyridin-3-yl)methanamine. Accessed January 10, 2026.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. Buy (6-Fluoropyridin-3-yl)methanamine | 205744-17-8 [smolecule.com]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. aksci.com [aksci.com]

(6-Fluoropyridin-2-YL)methanamine 1H NMR spectral analysis

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of (6-Fluoropyridin-2-YL)methanamine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical characterization. The document moves beyond a simple data report, offering insights into the theoretical underpinnings, experimental best practices, and detailed interpretation of the spectral data, grounded in established scientific principles.

This compound is a substituted pyridine derivative, a class of compounds frequently encountered in medicinal chemistry and materials science. The precise arrangement of its atoms is critical to its function. ¹H NMR spectroscopy is an indispensable, non-destructive technique that provides detailed information about the molecular structure by probing the magnetic environments of hydrogen nuclei (protons).[1]

This guide will deconstruct the ¹H NMR spectrum of this molecule, focusing on three key parameters:

-

Chemical Shift (δ): The position of a signal, which indicates the electronic environment of a proton.

-

Integration: The area under a signal, which is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J): The splitting of a signal into a multiplet, which reveals information about adjacent, magnetically active nuclei.

Theoretical Considerations for this compound

The structure of this compound presents several interesting features that directly influence its ¹H NMR spectrum. The pyridine ring is an electron-deficient aromatic system, and the substituents—a fluorine atom and an aminomethyl group—exert significant electronic effects.

-

The Pyridine Ring: Protons on a pyridine ring typically resonate at lower fields (higher ppm values) compared to benzene due to the deshielding effect of the electronegative nitrogen atom.[2]

-

The Fluorine Substituent: The highly electronegative fluorine atom at the C6 position strongly influences the electronic environment of the entire ring. It deshields adjacent protons (lowering their field) and, crucially, engages in through-bond spin-spin coupling with nearby protons (¹H-¹⁹F coupling).[3][4] This coupling can extend over several bonds, providing valuable structural confirmation.[5]

-

The Aminomethyl Group (-CH₂NH₂): The methylene (-CH₂) protons are adjacent to the aromatic ring and will appear as a distinct signal. The amine (-NH₂) protons are exchangeable and their signal can be broad, sometimes not showing clear coupling, depending on the solvent and sample conditions (e.g., presence of water).

Experimental Protocol: From Sample to Spectrum

Acquiring a high-quality ¹H NMR spectrum is contingent on meticulous experimental technique.[1] The following protocol outlines a self-validating system for obtaining reliable data.

Sample Preparation

The goal of sample preparation is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities.[6][7]

Step-by-Step Methodology:

-

Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[8]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[6] The use of a deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H spectrum.[1]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl to dissolve the compound completely.

-

Filtration: To remove any solid particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[8] Cotton wool should be avoided as it can introduce contaminants.

-

Internal Standard: Although the residual solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) can provide a more accurate chemical shift reference.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition and Processing Workflow

The following workflow illustrates the key stages from sample insertion to the final, interpretable spectrum.

Caption: Experimental workflow for NMR data acquisition and processing.

Causality in Processing:

-

Fourier Transform (FT): This mathematical process is fundamental for converting the raw time-domain signal (FID) into the familiar frequency-domain spectrum.[9][10]

-

Phase and Baseline Correction: These steps are crucial for ensuring that the signals have the correct shape and that the baseline is flat, which is essential for accurate integration.[11][12][13]

-

Referencing: The chemical shift scale is calibrated relative to a known standard (e.g., TMS or the residual solvent peak) to ensure data is comparable across experiments.[11]

Predicted ¹H NMR Spectrum: Interpretation and Analysis

Based on established principles of chemical shifts and coupling constants for fluoropyridines and related structures, a predicted ¹H NMR spectrum for this compound in CDCl₃ can be constructed.[3][14][15]

Molecular Structure and Proton Designations

Caption: Molecular structure with proton and key atom designations.

Predicted Spectral Data

The following table summarizes the expected chemical shifts, multiplicities, coupling constants (J), and integration values for each proton signal.

| Proton Designation | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (J) in Hz |

| H-4 | ~7.7 - 7.9 | 1H | ddd | ³J(H4-H5) ≈ 8-9, ³J(H4-H3) ≈ 7-8, ⁴J(H4-F6) ≈ 1-2 |

| H-3 | ~7.2 - 7.4 | 1H | dd | ³J(H3-H4) ≈ 7-8, ⁴J(H3-H5) ≈ 1-2 |

| H-5 | ~6.8 - 7.0 | 1H | dd | ³J(H5-H4) ≈ 8-9, ³J(H5-F6) ≈ 6-8 |

| -CH₂- | ~3.9 - 4.1 | 2H | s | N/A |

| -NH₂ | ~1.6 - 2.5 | 2H | br s | N/A (exchangeable) |

Detailed Signal Analysis

-

Aromatic Region (δ 6.8 - 7.9 ppm):

-

H-4 (Pyridyl): This proton is expected to be the most downfield of the ring protons. It is coupled to H-3 and H-5. Additionally, a small four-bond coupling to the fluorine (⁴JHF) is anticipated, resulting in a complex triplet of doublets or doublet of doublets of doublets (ddd) pattern.

-

H-3 (Pyridyl): This proton is coupled to H-4 and shows a smaller four-bond coupling to H-5, appearing as a doublet of doublets (dd). Its chemical shift is influenced by the adjacent aminomethyl group.

-

H-5 (Pyridyl): This proton is adjacent to the fluorine atom. It will be coupled to H-4 and will also exhibit a significant three-bond coupling to the fluorine (³JHF) of approximately 6-8 Hz.[5][16] This results in a characteristic doublet of doublets (dd) and is a key diagnostic signal.

-

-

Aliphatic Region (δ 3.9 - 4.1 ppm):

-

-CH₂- (Methylene): The two protons of the methylene group are chemically equivalent and are adjacent to the pyridine ring. They are not coupled to any other protons, so they are expected to appear as a sharp singlet (s). Their position is downfield due to the electron-withdrawing nature of the aromatic ring.

-

-

Exchangeable Proton Region (δ 1.6 - 2.5 ppm):

-

-NH₂ (Amine): The two amine protons typically appear as a broad singlet (br s). Their chemical shift can vary significantly depending on concentration, solvent, and temperature. Due to rapid chemical exchange, coupling to the methylene protons is not usually observed. This signal can be confirmed by a D₂O exchange experiment, where the -NH₂ peak disappears upon addition of a drop of D₂O.

-

Visualizing Coupling Interactions

The diagram below illustrates the key spin-spin coupling relationships within the molecule, which are responsible for the observed splitting patterns.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in the aromatic system.

Conclusion

The ¹H NMR spectral analysis of this compound provides a definitive fingerprint for its structural verification. The key diagnostic features are the three distinct signals in the aromatic region, whose chemical shifts and multiplicities are heavily influenced by the fluorine substituent. Specifically, the characteristic doublet of doublets for H-5, showing both ³JHH and a significant ³JHF coupling, combined with the singlet for the methylene protons, provides unambiguous confirmation of the structure. This guide outlines the necessary theoretical knowledge and practical steps to confidently acquire, process, and interpret this data, ensuring scientific rigor in chemical research and development.

References

- University of California, Davis. (n.d.). NMR Sample Preparation.

- Morris, G. A. (2007). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd.

- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- University of Notre Dame. (n.d.). NMR Sample Preparation.

- University of Ottawa. (n.d.). Sample preparation.

- ResearchGate. (n.d.). NMR Data Processing.

- Chemistry For Everyone. (2023, August 24). How Do You Process NMR Data? [Video]. YouTube.

- Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.

- Yeh, H. J. C., et al. (2010). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Beilstein Journal of Organic Chemistry, 6, 23.

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.

- Baronti, L., et al. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 132(23), 8036–8043.

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1813.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- Kwan, E. E. (2012). Lecture 3: Coupling Constants.

- University of California, Davis. (n.d.). Supplementary Information.

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.

- Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).

- University of Cambridge. (n.d.). Electronic Supporting Information.

- PubChem. (n.d.). 1-(6-Fluoropyridin-3-yl)methanamine.

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. rsc.org [rsc.org]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 8. mun.ca [mun.ca]

- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 12. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 13. researchgate.net [researchgate.net]

- 14. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]

- 15. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum [chemicalbook.com]

- 16. eclass.uoa.gr [eclass.uoa.gr]

Navigating the Spectral Landscape: A Technical Guide to the ¹³C NMR Chemical Shifts of (6-Fluoropyridin-2-yl)methanamine

Introduction

For researchers and scientists engaged in drug development and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. (6-Fluoropyridin-2-yl)methanamine, a substituted pyridine, represents a scaffold of significant interest due to the prevalence of fluorinated pyridines in pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, provides an indispensable tool for the unambiguous characterization of such molecules. This in-depth technical guide offers a comprehensive analysis of the ¹³C NMR chemical shifts for this compound, blending theoretical principles with practical, field-proven insights for accurate spectral interpretation and acquisition.

Understanding the ¹³C NMR Spectrum of this compound: A Grounded Prediction

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in major databases, a robust prediction of its chemical shifts can be formulated based on established principles of NMR spectroscopy and data from analogous structures. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.[1][2] In the case of this compound, the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, coupled with the electron-donating character of the aminomethyl group, creates a distinct electronic landscape across the molecule.

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from analysis of substituent effects on the pyridine ring and are presented to guide researchers in their spectral assignments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~160 | Directly bonded to the electronegative fluorine, this carbon is expected to be significantly deshielded and appear far downfield. The carbon-fluorine coupling (¹JCF) will result in a doublet. |

| C6 | ~158 | Attached to the aminomethyl group and adjacent to the ring nitrogen, this carbon is also in an electron-poor environment, leading to a downfield shift. |

| C4 | ~140 | This carbon is para to the fluorine and meta to the aminomethyl group. The mesomeric effect of fluorine and the inductive effect of the substituents will influence its position. |

| C3 | ~110 | Positioned meta to the fluorine and ortho to the aminomethyl group, this carbon will experience a moderate shielding effect compared to the unsubstituted pyridine. |

| C5 | ~108 | Located ortho to the fluorine and meta to the aminomethyl group, this carbon will be significantly shielded by the fluorine atom, resulting in an upfield shift. This signal will also likely appear as a doublet due to carbon-fluorine coupling (²JCF). |

| -CH₂NH₂ | ~45 | The chemical shift for the methylene carbon is typical for an alkyl carbon attached to a nitrogen atom and an aromatic ring. |

Causality Behind Experimental Choices: Interpreting the Substituent Effects

The predicted chemical shifts are a direct consequence of the interplay between inductive and resonance effects of the substituents on the pyridine ring.[3]

-

Fluorine Substituent: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which deshields adjacent carbon atoms (C2). Conversely, through resonance, it can donate electron density to the ring, particularly at the ortho and para positions (C3, C5, and C4), leading to shielding. The magnitude of these effects dictates the final chemical shift.

-

Aminomethyl Substituent: The -CH₂NH₂ group is generally considered to be electron-donating. The nitrogen's lone pair can participate in resonance, increasing electron density at the ortho and para carbons of the pyridine ring, leading to their shielding (upfield shift).

-

Pyridine Nitrogen: The nitrogen atom within the pyridine ring is more electronegative than carbon, leading to a general deshielding of all ring carbons compared to benzene.

The interplay of these factors results in a unique fingerprint in the ¹³C NMR spectrum, allowing for the confident identification of this compound.

A Self-Validating System: Experimental Protocol for High-Quality ¹³C NMR Acquisition

To ensure the acquisition of a high-fidelity ¹³C NMR spectrum, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing data quality.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, so consistency is crucial for comparative analysis.[4][5][6][7][8] For this compound, DMSO-d₆ is a good starting choice due to its ability to dissolve polar compounds and its relatively unobtrusive solvent peaks.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For ¹³C NMR, good shimming is essential for resolving small coupling constants and obtaining sharp lines.

-

-

Acquisition Parameters (for a 400 MHz Spectrometer):

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer) should be performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom (unless coupled to fluorine).[1]

-

Spectral Width (SW): Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a sufficient number of scans is required to achieve an adequate signal-to-noise ratio. Start with 1024 scans and adjust as needed based on the sample concentration.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point to allow for adequate relaxation of the carbon nuclei between pulses, ensuring more accurate signal integration.

-

Referencing: Chemical shifts should be referenced internally to the solvent peak (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).[7]

-

-

Data Processing and Analysis:

-

Apply an exponential multiplication function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Fourier transform the free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the spectrum using the solvent peak as a reference.

-

Integrate the peaks. While ¹³C NMR peak integrals are not always perfectly quantitative without specific experimental setups, they can provide a rough estimate of the number of carbons represented by each signal.

-

Identify and label the peaks, paying close attention to the expected chemical shift ranges and the characteristic doublet splitting patterns caused by carbon-fluorine coupling.

-

Experimental Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-Depth Technical Guide to the FT-IR Spectroscopy of (6-Fluoropyridin-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Fluoropyridin-2-yl)methanamine is a key building block in medicinal chemistry and drug development, valued for the unique physicochemical properties imparted by its fluorinated pyridine core. As with any high-value synthetic intermediate, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative technique for verifying the functional group identity of such molecules. This guide serves as a comprehensive technical resource for researchers, providing a predictive FT-IR analysis of this compound, a detailed protocol for acquiring high-quality spectra, and an expert framework for spectral interpretation. By synthesizing data from analogous structures and foundational spectroscopic principles, this document equips scientists with the necessary tools to confidently characterize this compound and troubleshoot potential analytical challenges.

Introduction: The Significance of this compound

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and membrane permeability. The fluoropyridine scaffold, in particular, is a privileged structure found in numerous therapeutic agents. This compound combines this critical scaffold with a reactive primary amine, making it an invaluable synthon for constructing more complex molecular architectures.

Given its role as a foundational precursor, ensuring the purity and structural integrity of this compound is a critical first step in any synthetic campaign. FT-IR spectroscopy provides a molecular "fingerprint," offering definitive evidence for the presence of the key functional groups: the primary amine (-NH₂), the pyridine ring, the carbon-fluorine (C-F) bond, and the aliphatic methylene (-CH₂-) bridge. This guide will deconstruct the expected FT-IR spectrum of this molecule and outline the best practices for its empirical validation.

Theoretical FT-IR Profile: A Predictive Analysis

The relationship between the molecule's structure and its expected FT-IR absorption regions is visualized below.

Caption: Molecular components and their corresponding FT-IR regions.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Range (cm⁻¹) | Intensity | Rationale and Authoritative Justification |

| N-H Asymmetric Stretch | 3450 - 3380 | Medium | Primary aromatic amines typically exhibit two distinct N-H stretching bands.[1][2] The asymmetric stretch occurs at a higher frequency. The aromatic nature of the attached pyridine ring tends to shift these absorptions to slightly higher wavenumbers compared to aliphatic amines.[3] |

| N-H Symmetric Stretch | 3360 - 3290 | Medium | This second band of the primary amine doublet is characteristic and confirms the -NH₂ group.[1][2] Its presence, along with the asymmetric stretch, is a key diagnostic feature. |

| Aromatic C-H Stretch | 3100 - 3010 | Weak-Medium | These absorptions, occurring just above 3000 cm⁻¹, are characteristic of C-H bonds on an aromatic ring.[4][5] |

| Aliphatic C-H Stretch | 2960 - 2850 | Weak-Medium | Asymmetric and symmetric stretches from the methylene (-CH₂-) linker group will appear just below 3000 cm⁻¹. |

| N-H Bending (Scissoring) | 1650 - 1580 | Medium-Strong | This in-plane bending vibration is characteristic of primary amines and can sometimes be mistaken for a C=C double bond if not carefully considered.[1][6][7] |

| Pyridine Ring C=C & C=N Stretches | 1610 - 1450 | Strong | Aromatic rings, including pyridine, display a series of sharp, strong bands in this region due to ring stretching vibrations.[4][8][9] Substitution can influence the exact positions and intensities of these peaks. |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong | The stretching vibration of the C-N bond where the carbon is part of the aromatic system is typically strong and falls in this range.[1][3][6] This is a key peak for confirming the aminomethyl-pyridine structure. |

| C-F Stretch | 1250 - 1150 | Strong | The C-F stretch is typically a very strong and prominent absorption. Its position can be influenced by the electronic environment of the aromatic ring.[10] |

| N-H Wagging | 910 - 665 | Broad, Strong | This out-of-plane bending vibration is characteristic of primary and secondary amines and often appears as a broad, strong feature.[1][6][7] |

| Aromatic C-H Out-of-Plane Bending | 900 - 700 | Strong | The pattern of these strong bands in the fingerprint region is highly diagnostic of the substitution pattern on the aromatic ring. For a 2,6-disubstituted pyridine, specific patterns can be expected. |

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

Acquiring a clean, interpretable spectrum requires meticulous attention to sample preparation and instrument setup. The following protocol outlines a robust methodology using Attenuated Total Reflectance (ATR), a modern technique ideal for liquid or solid samples that minimizes preparation time.[11][12]

Principle of the Method

Attenuated Total Reflectance (ATR) FT-IR spectroscopy works by placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or germanium).[12] An infrared beam is passed through the crystal in such a way that it reflects internally. At the point of reflection, an evanescent wave protrudes a few micrometers beyond the crystal surface and into the sample.[11] The sample absorbs energy at specific frequencies from this wave, and the attenuated beam is then reflected back to the detector. This technique is advantageous as it requires minimal to no sample preparation and ensures excellent sample-to-sample reproducibility.[13]

Materials and Equipment

-

This compound sample

-

FT-IR Spectrometer with an ATR accessory (e.g., single-reflection diamond ATR)

-

Solvent for cleaning (e.g., Isopropanol or Ethanol, reagent grade)

-

Lint-free laboratory wipes

-

Spatula

-

Personal Protective Equipment (PPE): safety glasses, gloves

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

Confirm the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

ATR Crystal Cleaning (Expert Insight):

-

This is the most critical step for data quality. Moisten a lint-free wipe with isopropanol.

-

Gently but firmly wipe the surface of the ATR crystal. Repeat with a second clean, dry wipe to remove any residual solvent.

-

Causality: An unclean crystal will contribute spectral artifacts from previous samples or cleaning solvents, leading to a contaminated and uninterpretable spectrum.

-

-

Background Spectrum Acquisition (Self-Validation):

-

With the clean, empty ATR crystal in place, initiate a background scan. This scan measures the spectrum of the atmosphere and the instrument itself.

-

The instrument software will automatically store this spectrum and subtract it from the subsequent sample spectrum.

-

Trustworthiness: A valid background correction is essential. The resulting background should be a flat line. If significant peaks from water (broad, ~3400 cm⁻¹) or CO₂ (sharp, ~2350 cm⁻¹) are visible, the purge is insufficient, and you should wait or troubleshoot the purge system before proceeding.

-

-

Sample Application:

-

This compound is often supplied as a liquid or low-melting solid.

-

Place a small amount (1-2 drops or a few milligrams) of the sample directly onto the center of the ATR crystal using a clean spatula or pipette.

-

Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Good contact is crucial for a strong signal.[14]

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. Typical parameters for a high-quality spectrum are:

-

Spectral Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

The software will perform the Fourier transform, ratio the result against the background, and display the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleaning:

-